

# Tasipimidine Sulfate: A Comprehensive Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### Introduction

Tasipimidine, with developmental code names ODM-105 and ORM-19695, is a novel, orally active, and selective α2A-adrenoceptor agonist.[1][2] It is approved in the European Union for veterinary use under the brand name Tessie® for the short-term alleviation of situational anxiety and fear in dogs triggered by noise or owner departure.[1][3] Tasipimidine has also been investigated for the treatment of insomnia in humans, although its development for this indication has been discontinued following a Phase 2 clinical trial that did not meet its primary endpoint.[4][5][6] This technical guide provides a comprehensive overview of the pharmacological profile of **Tasipimidine Sulfate**, synthesizing available preclinical and clinical data to inform researchers, scientists, and drug development professionals.

#### **Mechanism of Action**

Tasipimidine is a potent and selective full agonist of the human  $\alpha 2A$ -adrenergic receptor.[1][2] The activation of these presynaptic autoreceptors in the central nervous system, particularly in the locus coeruleus, inhibits the release of norepinephrine.[2][7] This reduction in noradrenergic neurotransmission is the primary mechanism underlying its anxiolytic, sedative, and analgesic effects.[2][7][8]

#### **Signaling Pathway**



The binding of Tasipimidine to the  $\alpha 2A$ -adrenoceptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in a reduction of neuronal firing and neurotransmitter release.



Click to download full resolution via product page

Tasipimidine's primary signaling cascade.

#### **Pharmacodynamics**

The pharmacodynamic profile of Tasipimidine is characterized by its high affinity and functional selectivity for the  $\alpha 2A$ -adrenoceptor subtype.

## **Receptor Binding and Functional Activity**

In vitro studies have demonstrated Tasipimidine's potent and full agonistic activity at the human  $\alpha 2A$ -adrenoceptor, with weaker agonism at other  $\alpha 2$  subtypes and low affinity for  $\alpha 1$ -adrenoceptors.[1]



| Receptor<br>Subtype      | Species | Assay Type            | Value                   | Unit      | Reference |
|--------------------------|---------|-----------------------|-------------------------|-----------|-----------|
| α2A-<br>Adrenoceptor     | Human   | Functional<br>Agonism | 7.57                    | pEC50     |           |
| α2B-<br>Adrenoceptor     | Human   | Functional<br>Agonism | 6.00                    | pEC50     |           |
| α2C-<br>Adrenoceptor     | Human   | Functional<br>Agonism | 6.29                    | pEC50     | -         |
| α2D-<br>Adrenoceptor     | Rodent  | Functional<br>Agonism | 6.56                    | pEC50     | -         |
| α2-<br>Adrenoceptor      | Rat     | Functional<br>Agonism | 5.7                     | EC50 (nM) | [4]       |
| α1-<br>Adrenoceptor<br>s | Human   | Binding<br>Affinity   | Low                     | -         | [1]       |
| α1A-<br>Adrenoceptor     | Rat     | Functional<br>Agonism | Weak Partial<br>Agonist | -         |           |
| α1B-<br>Adrenoceptor     | Rat     | Functional<br>Agonism | Weak Partial<br>Agonist | -         | -         |

## **In Vivo Pharmacodynamic Effects**

Preclinical and clinical studies have demonstrated the dose-dependent anxiolytic, sedative, and physiological effects of Tasipimidine.



| Effect                   | Species | Model                                 | Doses                                       | Key<br>Findings                                                                           | Reference |
|--------------------------|---------|---------------------------------------|---------------------------------------------|-------------------------------------------------------------------------------------------|-----------|
| Anxiolysis               | Dog     | Separation<br>Anxiety                 | 10 and 30<br>μg/kg (oral)                   | Statistically significant reduction in destructive behavior and vocalization at 30 µg/kg. |           |
| Sedation                 | Rat     | Acoustic<br>Startle Reflex            | 300-1000<br>μg/kg (s.c.)                    | Reduced amplitude of the acoustic startle reflex.                                         | [4]       |
| Sedation                 | Mouse   | Spontaneous<br>Locomotor<br>Activity  | 30-100 μg/kg<br>(s.c.), 3.0<br>mg/kg (oral) | Significantly reduced locomotor activity.                                                 | [4]       |
| Physiological<br>Effects | Dog     | -                                     | -                                           | Lowering of heart rate, blood pressure, and rectal temperature.                           | [2]       |
| Anesthetic<br>Sparing    | Dog     | Propofol/Isofl<br>urane<br>Anesthesia | 30 μg/kg<br>(oral)                          | Reduced<br>propofol dose<br>by 30% and<br>isoflurane<br>MAC by 19%.                       | [1]       |

## **Pharmacokinetics**

The pharmacokinetic profile of Tasipimidine has been most extensively characterized in dogs.





Pharmacokinetic Parameters in Dogs (Oral

Administration)

| Parameter                          | Condition | Value     | Unit      | Reference |
|------------------------------------|-----------|-----------|-----------|-----------|
| Bioavailability                    | Fasted    | ~60       | %         | [7]       |
| Cmax (30 μg/kg)                    | Fasted    | ~5        | ng/mL     | [7]       |
| Tmax                               | Fasted    | 0.5 - 1.5 | hours     | [7]       |
| Cmax (30 μg/kg)                    | Fed       | 2.6       | ng/mL     | [2]       |
| Tmax                               | Fed       | 0.7 - 6   | hours     | [2]       |
| Plasma Protein<br>Binding          | -         | ~17       | %         | [7]       |
| Volume of Distribution             | -         | 3         | L/kg      | [7]       |
| Total Clearance<br>(10 μg/kg i.v.) | -         | 21        | mL/min/kg | [7]       |
| Terminal Half-life                 | Fasted    | 1.7       | hours     | [7]       |

Metabolism and Excretion: Tasipimidine is primarily metabolized through demethylation and dehydrogenation.[7] The parent compound is rapidly eliminated, with approximately 25% excreted unchanged in the urine.[7] The circulating metabolites are significantly less potent than Tasipimidine.[7]

#### **Pharmacokinetics in Other Species**

Pharmacokinetic data in rodents indicate that the oral bioavailability of Tasipimidine is limited, particularly in rats.[1]

#### **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections summarize the methodologies employed in key studies of Tasipimidine.



#### In Vitro Receptor Functional Assays

- Objective: To determine the functional activity (agonism) of Tasipimidine at various adrenoceptor subtypes.
- Methodology:
  - Cell Lines: Use of recombinant cell lines (e.g., CHO cells) stably expressing the human α2A, α2B, and α2C, and rodent α2D adrenoceptors.
  - Assay Principle: Measurement of a downstream signaling event following receptor activation. A common method is the measurement of intracellular calcium mobilization using a fluorescent dye (e.g., in CHO cells co-expressing Gα15) or changes in cAMP levels.
  - Procedure:
    - Cells are cultured to an appropriate density in microtiter plates.
    - Cells are loaded with a calcium-sensitive fluorescent dye or incubated with reagents for cAMP measurement.
    - A baseline reading is taken.
    - Tasipimidine is added at various concentrations.
    - The change in fluorescence or cAMP levels is measured over time.
  - Data Analysis: Concentration-response curves are generated, and pEC50 values are calculated using non-linear regression.

#### **In Vivo Behavioral Assessments**

- · Acoustic Startle Reflex in Rats:
  - Objective: To assess the sedative effects of Tasipimidine.



 Apparatus: A startle chamber equipped with a speaker to deliver an acoustic stimulus and a sensor to measure the whole-body startle response.

#### Procedure:

- Rats are acclimated to the startle chambers.
- A baseline startle response is measured by presenting a series of loud, brief acoustic stimuli.
- Tasipimidine or vehicle is administered (e.g., subcutaneously).
- The startle response to the same acoustic stimuli is measured at various time points after dosing.
- Data Analysis: The amplitude of the startle response is compared between the Tasipimidine-treated and vehicle-treated groups.
- Spontaneous Locomotor Activity in Mice:
  - Objective: To evaluate the sedative and hypolocomotor effects of Tasipimidine.
  - Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).
  - Procedure:
    - Mice are habituated to the testing room.
    - Tasipimidine or vehicle is administered (e.g., subcutaneously or orally).
    - Mice are placed individually into the open-field arenas.
    - Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration.
  - Data Analysis: The total locomotor activity is compared between the treatment groups.



#### **Workflow for Preclinical Evaluation**

The preclinical evaluation of a compound like Tasipimidine typically follows a structured workflow from in vitro characterization to in vivo efficacy and safety studies.



Click to download full resolution via product page

A typical preclinical evaluation workflow.

### **Clinical Development and Future Directions**

While Tasipimidine has found a clinical application in veterinary medicine for canine anxiety, its development for human insomnia has been halted.[5][6] The discontinuation was due to a lack of efficacy in a Phase 2 trial, where it did not significantly improve sleep onset or duration compared to placebo.[5] Despite this, the compound was reported to be well-tolerated.[5]

The selective α2A-adrenoceptor agonist mechanism remains a target of interest for conditions characterized by sympathetic overactivity. Future research could explore the potential of Tasipimidine or similar compounds in other therapeutic areas, such as other anxiety disorders, or as an adjunct in anesthesia.



#### Conclusion

Tasipimidine is a well-characterized, potent, and selective  $\alpha 2A$ -adrenoceptor agonist with demonstrated anxiolytic and sedative properties in preclinical models and in its approved veterinary indication. Its pharmacological profile is defined by its high affinity and functional selectivity for the  $\alpha 2A$  subtype, leading to a reduction in central noradrenergic outflow. While its development for human insomnia was not successful, the comprehensive data available on its pharmacology, pharmacokinetics, and pharmacodynamics provide a valuable foundation for further research into the therapeutic potential of selective  $\alpha 2A$ -adrenoceptor agonists.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medicines.health.europa.eu [medicines.health.europa.eu]
- 2. Tessie | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Tasipimidine | C13H16N2O2 | CID 71767208 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Veterinary medicines European public assessment report (EPAR): Tessie, tasipimidine,
  Status: Authorised | European Federation of Internal Medicine [efim.org]
- 5. Frontiers | Use of real-world data as pivotal evidence in veterinary regulatory applications [frontiersin.org]
- 6. Tezspire | European Medicines Agency (EMA) [ema.europa.eu]
- 7. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 8. ec.europa.eu [ec.europa.eu]
- To cite this document: BenchChem. [Tasipimidine Sulfate: A Comprehensive Pharmacological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12413414#tasipimidine-sulfate-pharmacological-profile]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com